2-(3-Azidopropyl)naphthalene-1,4-dione
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Overview
Description
2-(3-Azidopropyl)naphthalene-1,4-dione is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features a naphthoquinone core with an azidopropyl substituent at the 2-position. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Azidopropyl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with 3-azidopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iodine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Azidopropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the azido group under mild conditions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives with additional oxygen functionalities.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Scientific Research Applications
2-(3-Azidopropyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(3-Azidopropyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies. Additionally, the azido group can participate in bioorthogonal reactions, allowing for targeted delivery and activation of the compound in specific cellular environments .
Comparison with Similar Compounds
1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K precursor.
Acenaphthoquinone: Another naphthoquinone derivative with distinct structural features and applications
Uniqueness: 2-(3-Azidopropyl)naphthalene-1,4-dione is unique due to the presence of the azido group, which imparts additional reactivity and potential for bioorthogonal chemistry. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
89890-44-8 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(3-azidopropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H11N3O2/c14-16-15-7-3-4-9-8-12(17)10-5-1-2-6-11(10)13(9)18/h1-2,5-6,8H,3-4,7H2 |
InChI Key |
KWLNMMFRDQWNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
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